molecular formula C8H17N3O2 B12714732 Hexanamide, 6-(acetylamino)-2-amino-, (2S)- CAS No. 1634-97-5

Hexanamide, 6-(acetylamino)-2-amino-, (2S)-

Cat. No.: B12714732
CAS No.: 1634-97-5
M. Wt: 187.24 g/mol
InChI Key: ZATAMNNDEAGKRS-ZETCQYMHSA-N
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Description

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group and an amino group attached to a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-(acetylamino)-2-amino-, (2S)- typically involves the condensation of usnic acid with 6-aminocaproic acid in absolute ethanol under reflux conditions for 12 hours. This reaction yields the intermediate acid, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, 6-(acetylamino)-2-amino-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glucose dehydrogenase, thereby disrupting the glucose metabolic pathway in bacteria . This inhibition can lead to the antibacterial effects observed in various studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- is unique due to its specific chiral configuration and the presence of both acetylamino and amino groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1634-97-5

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-6-acetamido-2-aminohexanamide

InChI

InChI=1S/C8H17N3O2/c1-6(12)11-5-3-2-4-7(9)8(10)13/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1

InChI Key

ZATAMNNDEAGKRS-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)N)N

Canonical SMILES

CC(=O)NCCCCC(C(=O)N)N

Origin of Product

United States

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